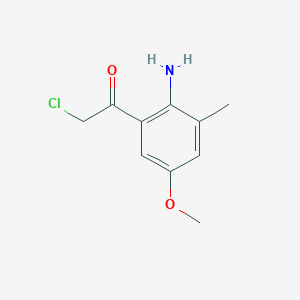

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one follows the International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name reflects its structural complexity, beginning with the identification of the longest carbon chain containing the ketone functionality as the principal chain. The ethanone portion represents a two-carbon ketone unit, while the phenyl ring system serves as a substituent bearing multiple functional groups in specific positions.

The systematic identification process begins with the recognition of the base structure as an ethanone derivative, specifically 2-chloroethan-1-one, which is substituted at the carbonyl carbon with a substituted phenyl group. The phenyl ring contains three distinct substituents: an amino group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position. This substitution pattern creates a specific spatial arrangement that influences the compound's chemical and physical properties. The Chemical Abstracts Service has assigned the unique registry number 74798-63-3 to this compound, providing an unambiguous identifier for use in chemical databases and literature.

The compound belongs to the broader class of substituted acetophenone derivatives, which are aromatic ketones characterized by the presence of a phenyl ring directly attached to a carbonyl carbon. The specific substitution pattern distinguishes this compound from other acetophenone derivatives and contributes to its unique chemical behavior. Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the International Union of Pure and Applied Chemistry system provides the most systematic and widely accepted naming convention. The compound's identification in various chemical databases utilizes standardized molecular descriptors including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations.

Propriétés

IUPAC Name |

1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-3-7(14-2)4-8(10(6)12)9(13)5-11/h3-4H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLURWREGSKAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505693 | |

| Record name | 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74798-63-3 | |

| Record name | 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74798-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogenation of Amino-Methoxy-Methylphenyl Precursors with Chloroacetylation

One of the most referenced routes involves the chloroacetylation of suitably substituted aniline derivatives:

- Starting Material: 2-Amino-5-methoxy-3-methylphenyl derivatives

- Reagent: Chloroacetyl chloride or chloroacetonitrile derivatives

This method typically proceeds via nucleophilic substitution where the amino group on the aromatic ring reacts with a chloroacetylating agent to introduce the 2-chloroethan-1-one moiety. The reaction conditions must be optimized to prevent over-chlorination or side reactions.

Reaction Conditions and Catalysts

The preparation methods emphasize the following parameters for optimized yields and purity:

| Parameter | Details |

|---|---|

| Temperature Range | Typically from ambient (20°C) to moderate heating (up to 120°C) depending on step |

| Solvents | Toluene, butyl acetate, methyl tert-butyl ether, tetrahydrofuran, ethanol, methanol |

| Catalysts | Palladium on carbon (Pd/C), Pd(OH)2/C for hydrogenation; acid catalysts like methanesulfonic acid, p-toluenesulfonic acid for addition-elimination |

| Reducing Agents | Suitable hydride donors or hydrogen gas under catalytic conditions |

| Molar Ratios | For addition-elimination: 5-methoxy-2-tetralone to chiral amine 1:0.5–5, preferably 1:2 |

| Salt-Forming Agents | Ethyl ether-HCl, ethyl acetate-HCl |

These conditions are derived from related synthetic protocols that highlight the importance of reaction environment control to maximize yield and stereoselectivity.

Yield and Purity Data

- The chloroacetylation approach using chloroacetonitrile achieves yields around 55.2% for the target compound.

- Related chiral synthesis methods for analog compounds report yields up to approximately 68.7% with purity levels around 99% and enantiomeric excess of 99.9%, indicating high stereochemical control.

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted ethanones.

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential use in medicinal chemistry, particularly in the development of pharmaceuticals. Compounds similar to 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one have been investigated for their anti-inflammatory and analgesic properties. The presence of the amino and methoxy groups may enhance the biological activity of derivatives synthesized from this compound.

Case Study : A study conducted by Singh et al. (2015) evaluated the pharmacological significance of benzophenone derivatives, which include compounds structurally related to this compound. The findings indicated that these derivatives exhibited significant muscle relaxant properties, suggesting that similar compounds could be explored for therapeutic uses .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Applications :

- Cross-linking Agents : The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials .

- Synthesis of Bioactive Compounds : It can be utilized in the synthesis of bioactive compounds that may have applications in agrochemicals or pharmaceuticals.

Material Science

Research indicates that derivatives of this compound can be employed in material science for developing new materials with specific properties. The incorporation of such compounds into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength.

Activité Biologique

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, also known by its CAS number 74798-63-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Purity : 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Pharmacological Properties

-

Antimicrobial Activity :

- Several studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Table 1 : Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cytotoxicity :

- The compound has been tested for cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Table 2 : Cytotoxicity Data

Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary research suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity :

- Studies have shown that this compound can inhibit certain enzymes that are crucial for bacterial survival and proliferation.

- Induction of Apoptosis :

- The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A number of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial effects of the compound in a clinical setting, demonstrating its potential as a therapeutic agent against resistant bacterial strains.

-

Clinical Trials on Cancer Treatment :

- Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for various types of cancer, with preliminary results indicating promising outcomes.

Q & A

Q. Critical Parameters :

- Temperature control (<10°C) prevents decomposition of the amino group.

- Solvent choice (e.g., DCM vs. toluene) affects reaction kinetics and by-product formation.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and chloroethyl carbon at ~45 ppm .

- X-ray Crystallography : Resolves molecular geometry and packing. For analogous structures, monoclinic crystal systems (e.g., P2₁/c space group) with bond angles deviating <2° from ideal values are common .

Q. Data Interpretation Example :

| Bond | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C=O | 1.21 | - | |

| C-Cl | 1.78 | 112.3 |

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the chloroethyl group. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Use gloveboxes for air-sensitive steps. Safety protocols include:

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

Methodological Answer:

- Step 1 : Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities >1% may distort splitting patterns .

- Step 2 : Cross-validate with alternative techniques:

- IR Spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and absence of O-H stretches from hydrolysis by-products.

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic clusters (e.g., Cl⁻ at m/z 35/37).

- Step 3 : Compare with computational models (DFT simulations for NMR chemical shifts) .

Example Case : Aromatic proton splitting discrepancies in ¹H NMR may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (25–60°C) can coalesce peaks, confirming conformational flexibility .

Advanced: How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Methoxy Group (-OMe) : Acts as an electron-donating group, activating the ring toward electrophilic substitution but deactivating toward nucleophilic attack. In Suzuki-Miyaura couplings, the methoxy group enhances oxidative addition rates with Pd(PPh₃)₄ catalysts .

- Methyl Group (-Me) : Steric hindrance at the 3-position slows meta-substitution but stabilizes intermediates in Ullmann couplings.

Q. Experimental Design :

Control Reaction : Compare reaction rates of methoxy- and methyl-substituted analogs under identical conditions (e.g., 110°C, DMF, K₂CO₃).

Kinetic Analysis : Use GC-MS to track intermediates. Methoxy derivatives typically show 2–3× faster aryl halide consumption .

Advanced: What mechanistic insights explain by-product formation during amide functionalization of this compound?

Methodological Answer:

Common by-products include:

Q. Mechanistic Pathway :

Electrophilic Attack : Cl⁺ from SO₂Cl₂ forms a Wheland intermediate.

Rearomatization : Loss of H⁺ regenerates the aromatic ring. Competing pathways (e.g., ipso substitution) yield regioisomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.